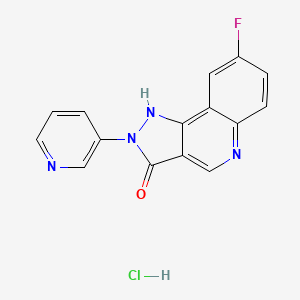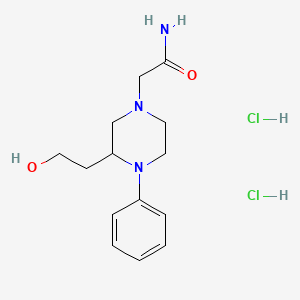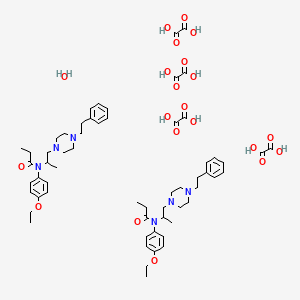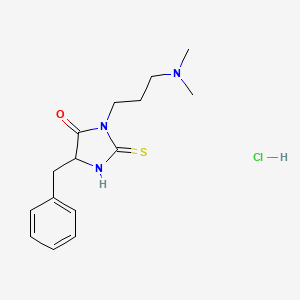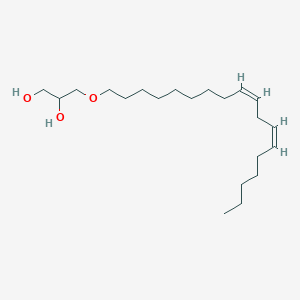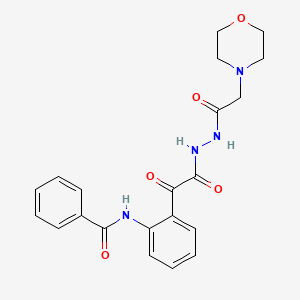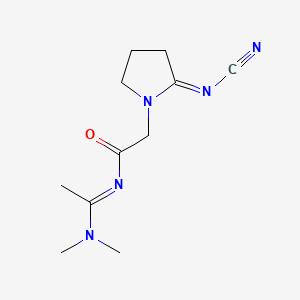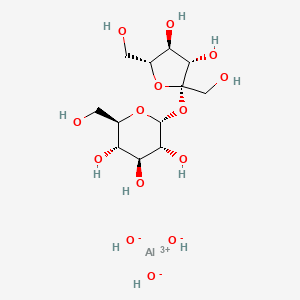
Pyridinium, 4-((hydroxyimino)methyl)-1-(((4-(3-methyl-1-oxobutyl)pyridinio)methoxy)methyl)-, diiodide, dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxyiminomethyl-1-pyridinio)-3-(4-isovaleryl-1-pyridinio)-2-oxapropane 2I 2H2-O is a complex organic compound with a unique structure that includes pyridinium rings and oxapropane linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyiminomethyl-1-pyridinio)-3-(4-isovaleryl-1-pyridinio)-2-oxapropane 2I 2H2-O typically involves multi-step organic reactions. The process begins with the preparation of the pyridinium intermediates, followed by the formation of the oxapropane linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Hydroxyiminomethyl-1-pyridinio)-3-(4-isovaleryl-1-pyridinio)-2-oxapropane 2I 2H2-O can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxyiminomethyl-1-pyridinio)-3-(4-isovaleryl-1-pyridinio)-2-oxapropane 2I 2H2-O has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxyiminomethyl-1-pyridinio)-3-(4-isovaleryl-1-pyridinio)-2-oxapropane 2I 2H2-O involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(4-Hydroxyiminomethyl-1-pyridinio)-3-(4-isovaleryl-1-pyridinio)-2-oxapropane 2I 2H2-O include other pyridinium-based compounds and oxapropane derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
The uniqueness of 1-(4-Hydroxyiminomethyl-1-pyridinio)-3-(4-isovaleryl-1-pyridinio)-2-oxapropane 2I 2H2-O lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. This compound’s ability to undergo various chemical reactions and its potential biological activity make it a valuable subject of study in multiple scientific fields.
Eigenschaften
CAS-Nummer |
85126-25-6 |
|---|---|
Molekularformel |
C18H23I2N3O3 |
Molekulargewicht |
583.2 g/mol |
IUPAC-Name |
1-[1-[[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]-2,2-dimethylpropan-1-one;diiodide |
InChI |
InChI=1S/C18H22N3O3.2HI/c1-18(2,3)17(22)16-6-10-21(11-7-16)14-24-13-20-8-4-15(5-9-20)12-19-23;;/h4-12H,13-14H2,1-3H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
OXRCXXQNADQXTA-UHFFFAOYSA-M |
Isomerische SMILES |
CC(C)(C)C(=O)C1=CC=[N+](C=C1)COC[N+]2=CC=C(C=C2)/C=N/O.[I-].[I-] |
Kanonische SMILES |
CC(C)(C)C(=O)C1=CC=[N+](C=C1)COC[N+]2=CC=C(C=C2)C=NO.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide](/img/structure/B15191300.png)
